Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride
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Overview
Description
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl It is a derivative of benzoic acid and piperazine, and it is commonly used in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine. The reaction proceeds through a condensation reaction, followed by esterification to form the final product. The general reaction conditions include:
Reactants: 4-formylbenzoic acid, 1-methylpiperazine, and methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Solvent: Methanol is commonly used as the solvent for the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing 4-formylbenzoic acid with 1-methylpiperazine in the presence of an acid catalyst.
Esterification: Adding methanol to the reaction mixture to form the ester.
Purification: The product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or piperazine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
Scientific Research Applications
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. In medicinal chemistry, it is often used as a precursor for drugs that target specific proteins or pathways, such as kinase inhibitors. The exact mechanism depends on the specific application and the molecular structure of the final drug product.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A similar compound with a carboxylic acid group instead of an ester group.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various drugs and organic compounds, offering versatility in chemical transformations and applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2;/h3-6H,7-11H2,1-2H3;1H |
InChI Key |
YATLAGHELGZIRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC.Cl |
Origin of Product |
United States |
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